molecular formula C13H16INO B8267983 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one

Cat. No.: B8267983
M. Wt: 329.18 g/mol
InChI Key: ZPGAMCKTIPMUQA-UHFFFAOYSA-N
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Description

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

The synthesis of 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-iodoacetophenone with piperidin-4-one under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group modifications. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive molecules.

    Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-(1-(3-Iodophenyl)ethyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

    1-(1-Phenylethyl)piperidin-4-one: Similar structure but lacks the iodine atom, which affects its reactivity and biological activity.

    1-(1-(4-Fluorophenyl)ethyl)piperidin-4-one: Contains a fluorine atom instead of iodine, leading to different chemical and biological properties.

    1-(1-(3-Chlorophenyl)ethyl)piperidin-4-one:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-[1-(3-iodophenyl)ethyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAMCKTIPMUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)I)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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